1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(2-Chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 2-chloro-4-methylphenyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.
Mechanism of Action
Target of Action
The primary targets of 1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the parasites, leading to their death .
Pharmacokinetics
Like most drugs, its adme (absorption, distribution, metabolism, and excretion) properties would play a crucial role in its bioavailability and therapeutic efficacy .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .
Preparation Methods
The synthesis of 1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-methylbenzyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the desired pyrazole derivative. Industrial production methods often employ optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-[(2-Chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(2-Chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1-[(2-Chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-[(2-Chloro-4-methylphenyl)methyl]-1H-pyrazol-3-amine: Differing in the position of the amine group on the pyrazole ring, this compound may exhibit different reactivity and biological activity.
1-[(2-Chloro-4-methylphenyl)methyl]-1H-pyrazol-5-amine: Another positional isomer with potential variations in chemical and biological properties.
2-Chloro-4-methylphenylhydrazine: A precursor in the synthesis of pyrazole derivatives, with distinct chemical behavior and applications
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-2-3-9(11(12)4-8)6-15-7-10(13)5-14-15/h2-5,7H,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVVGZHPXGMUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(C=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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